ETHYL 1-{[2-OXO-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE
Overview
Description
Ethyl 1-[(2-oxo-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{[2-OXO-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-oxo-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents on the indole ring .
Scientific Research Applications
Ethyl 1-[(2-oxo-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of ETHYL 1-{[2-OXO-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets in the body. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell growth, induction of apoptosis, and disruption of viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylates: These compounds share the indole core structure and have similar biological activities.
Trifluoromethoxyphenyl derivatives: Compounds with the trifluoromethoxyphenyl group exhibit similar chemical properties and reactivity.
Piperidine carboxylates: These compounds have the piperidine-4-carboxylate moiety and are used in similar applications
Uniqueness
What sets ETHYL 1-{[2-OXO-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 1-[[2-oxo-3-[4-(trifluoromethoxy)phenyl]iminoindol-1-yl]methyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O4/c1-2-33-23(32)16-11-13-29(14-12-16)15-30-20-6-4-3-5-19(20)21(22(30)31)28-17-7-9-18(10-8-17)34-24(25,26)27/h3-10,16H,2,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCGZQYDZPQBRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)OC(F)(F)F)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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